Ortho- vs. Meta-Substitution in dTAG Molecules: A Decisive Impact on Ternary Complex Engagement
The functional consequence of the ortho- versus meta-substitution was directly assessed in the foundational dTAG study by Nabet et al. (2018). The study states that 'ortho-substituted molecules (dTAG-7 and dTAG-13) favorably engaged with FKBP12F36V and CRBN,' while the meta-substituted analog exhibited 'limited activity' towards the same complex [1]. This indicates that the ortho-vector provided by AP1867-2-(carboxymethoxy) is a critical determinant of degrader efficacy.
| Evidence Dimension | Degrader Activity (Ternary Complex Engagement) |
|---|---|
| Target Compound Data | Favorable engagement (qualitative) |
| Comparator Or Baseline | Meta-substituted AP1867-derived degrader |
| Quantified Difference | Not quantified; described as 'limited activity' vs. 'favorably engaged' |
| Conditions | Cellular context, assessing ternary complex formation with FKBP12F36V and CRBN E3 ligase |
Why This Matters
This head-to-head comparison demonstrates that the ortho-positional isomer is essential for creating functional dTAG degraders; using the meta-isomer will likely result in an inactive molecule, wasting resources and experimental time.
- [1] Nabet, B., et al. (2018). The dTAG system for immediate and target-specific protein degradation. Nat Chem Biol, 14(5), 431-441. doi: 10.1038/s41589-018-0021-8 View Source
